molecular formula C24H46N2O5 B1271952 Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha CAS No. 204192-31-4

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha

Cat. No. B1271952
M. Wt: 442.6 g/mol
InChI Key: VGDOSYNRNNWING-GNAZCLTHSA-N
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Description

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt, also known as Boc-AHMHxA (3S,4S)-OH DCHA, is a compound with the molecular formula C12H23NO5·C12H23N and a molecular weight of 442.63 . It appears as a white powder .


Molecular Structure Analysis

The IUPAC name of the compound is N-cyclohexylcyclohexanamine; (3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid . The InChI code is 1S/C12H23NO5.C12H23N/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-,10-;/m0./s1 .

It should be stored at 2-8 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Properties : The synthesis and structural analysis of γ-peptides incorporating hydroxy amino acids, including derivatives similar to Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha, have been explored. These peptides demonstrate unique folding and secondary structures, contributing to the understanding of peptide stability and structure-function relationships (Brenner & Seebach, 2001).

Chemical Reactions and Synthesis Techniques

  • Esterification Techniques : Studies on the esterification of Boc-amino acids with Merrifield resin highlight the use of various bases, including diisopropylamine and dicyclohexylamine (DCHA), in promoting these reactions. This research is crucial for large-scale production of Boc amino acids and peptides (Wang De-xin, 2005).

  • Decomposition Suppression in Carbodiimide-mediated Reactions : A study focusing on the carbodiimide-mediated reactions of Boc-amino acids with phenols and hydroxylamines has identified ways to suppress decomposition, enhancing the efficiency and reliability of these reactions (Benoiton, Lee, & Chen, 2009).

Advanced Material Synthesis

  • Chiral Polymer Synthesis : Research on the synthesis of chiral polymers using amino acid-based chiral monomers, including Boc-protected amino acids, has shown potential applications in drug delivery and biomolecule conjugation. This area of study is vital for the development of new materials with specific biological functions (Bauri, Roy, Pant, & De, 2013).

Methodological Improvements in Chemical Synthesis

  • Facile Synthesis Methods : Investigations into more economical and efficient synthesis methods for important intermediates, like N-Boc-3′-hydroxyadamantylglycine, demonstrate advancements in chemical synthesis techniques. These methods provide new avenues for producing complex molecules more efficiently (Li, Jiang, Gan, Zhang, Pan, & Hu, 2016).

  • Convergent Synthesis Approaches : Studies on convergent synthesis strategies, particularly in creating complex molecules like N-Boc-ADDA, show significant advancements in synthetic chemistry. These methods offer more versatile and efficient routes for synthesizing biologically active compounds (Meiries & Marquez, 2008).

  • Catalyst Efficiency in N-tert-Butoxycarbonylation : Research on using H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines has revealed more efficient and environmentally friendly methods for protecting amines in chemical syntheses. This advancement is crucial for synthesizing N-Boc-protected amino acids and peptides (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5.C12H23N/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDOSYNRNNWING-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373150
Record name (3S,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha

CAS RN

204192-31-4
Record name (3S,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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